Allyl sec-butyl thiobarbituric acid
Overview
Description
Allyl sec-butyl thiobarbituric acid: is a derivative of barbituric acid, known for its sedative and hypnotic properties. It is a heterocyclic compound that contains sulfur, making it a thiobarbiturate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl sec-butyl thiobarbituric acid typically involves the reaction of thiobarbituric acid with allyl and sec-butyl groups. The process begins with the preparation of thiobarbituric acid, which is synthesized by reacting thiourea with malonic acid in the presence of a strong acid. The resulting thiobarbituric acid is then alkylated with allyl bromide and sec-butyl bromide under basic conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl sec-butyl thiobarbituric acid can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl or sec-butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobarbituric acid derivatives.
Scientific Research Applications
Chemistry: Allyl sec-butyl thiobarbituric acid is used as a building block in organic synthesis. Its unique structure allows for the formation of complex heterocyclic compounds, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacological properties of barbiturates .
Medicine: this compound has sedative and hypnotic effects, making it useful in the development of anesthetic agents. It is also studied for its potential anticonvulsant and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and as a reagent in chemical synthesis .
Mechanism of Action
Allyl sec-butyl thiobarbituric acid exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to prolonged hyperpolarization of the postsynaptic neuron. This results in sedative and hypnotic effects .
Comparison with Similar Compounds
Thiobutabarbital: Another thiobarbiturate with similar sedative and hypnotic properties.
Butalbital: A barbiturate used for its muscle-relaxing and anti-anxiety properties.
Talbutal: A barbiturate with a short to intermediate duration of action.
Uniqueness: Allyl sec-butyl thiobarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both allyl and sec-butyl groups provides a balance between lipophilicity and hydrophilicity, enhancing its bioavailability and efficacy compared to other barbiturates .
Properties
IUPAC Name |
5-butan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOXVMRWVAFFEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=S)NC1=O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943242 | |
Record name | 5-(Butan-2-yl)-4,6-dihydroxy-5-(prop-2-en-1-yl)pyrimidine-2(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-58-1 | |
Record name | Dihydro-5-(1-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbituric acid, 5-allyl-5-sec-butyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Butan-2-yl)-4,6-dihydroxy-5-(prop-2-en-1-yl)pyrimidine-2(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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